2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole
Overview
Description
2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that compounds containing the 1,2,3-triazole ring, such as this one, have been found to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in the nervous system, where they break down the neurotransmitter acetylcholine.
Mode of Action
1,2,3-triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to the inhibition of AChE and BuChE activities, thereby increasing the concentration of acetylcholine in the nervous system .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves hydrogen bonding, given the presence of nitrogen atoms in the triazole ring .
Cellular Effects
Some triazole derivatives have shown cytotoxic activity against various cancer cell lines . These effects could be due to impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole moieties are known to interact with β-tubulin via hydrogen bonding with numerous amino acids . This could potentially lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Triazoles are generally known for their high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Triazoles are often involved in various biochemical reactions , suggesting that this compound may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole can be achieved through several synthetic routes. One common method involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Another approach involves the use of metal-catalyzed 1,3-dipolar cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These methods offer high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow synthesis has also been explored for the efficient production of triazoles .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other compounds to form new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products
The major products formed from these reactions include various substituted triazoles, oxidized triazole derivatives, and reduced triazole compounds. These products have diverse applications in different fields .
Scientific Research Applications
2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole include other 1,2,3-triazoles and 1,2,4-triazoles. These compounds share the triazole ring structure but differ in the substitution patterns and functional groups attached to the ring .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 4-chloromethyl-phenyl group enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPMNMMLLQDSDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2N=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245562 | |
Record name | 2H-1,2,3-Triazole, 2-[4-(chloromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449211-79-4 | |
Record name | 2H-1,2,3-Triazole, 2-[4-(chloromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449211-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,3-Triazole, 2-[4-(chloromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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